Mifentidine

Description

Properties

CAS No. |

83184-43-4 |

|---|---|

Molecular Formula |

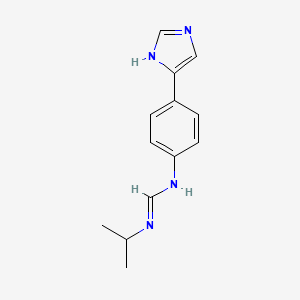

C13H16N4 |

Molecular Weight |

228.29 g/mol |

IUPAC Name |

N-[4-(1H-imidazol-5-yl)phenyl]-N'-propan-2-ylmethanimidamide |

InChI |

InChI=1S/C13H16N4/c1-10(2)15-9-16-12-5-3-11(4-6-12)13-7-14-8-17-13/h3-10H,1-2H3,(H,14,17)(H,15,16) |

InChI Key |

GOZUADYOHPCXLE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N=CNC1=CC=C(C=C1)C2=CN=CN2 |

Appearance |

Solid powder |

Other CAS No. |

83184-43-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

4(5)-(4-isopropylaminomethyleneiminophenyl)imidazole DA 4577 DA-4577 mifentidine |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacological Profile of Mifentidine: A Technical Guide for Researchers

For Immediate Release

This document provides an in-depth technical overview of the pharmacological properties of Mifentidine, a potent and selective histamine H2 receptor antagonist. Designed for researchers, scientists, and professionals in drug development, this guide synthesizes key data on its mechanism of action, potency, selectivity, and pharmacokinetic profile.

Introduction

This compound (DA 4577) is a novel H2 receptor antagonist belonging to the imidazolylphenyl-formamidine class of compounds.[1] It is characterized by a semi-rigid chemical structure and functions as a specific and competitive antagonist to histamine at H2 receptors.[1] Its primary pharmacological action is the inhibition of gastric acid secretion, making it a significant compound in the study and treatment of acid-related gastrointestinal disorders.[2][3] This guide details the preclinical and clinical data that define its pharmacological profile.

Mechanism of Action

This compound exerts its effects by selectively binding to histamine H2 receptors, preventing the binding of endogenous histamine.[3] In the parietal cells of the stomach, H2 receptors are coupled to a Gs protein. Histamine binding normally activates this G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4][5] Elevated cAMP levels activate protein kinase A (PKA), leading to the phosphorylation of proteins that ultimately drive the H+/K+ ATPase (proton pump) to secrete hydrochloric acid into the gastric lumen.[6] By competitively blocking the H2 receptor, this compound interrupts this signaling cascade, thereby reducing gastric acid production.[1][6]

Quantitative Pharmacology Data

The potency and efficacy of this compound have been quantified across a range of in vitro and in vivo models. The data are summarized in the tables below.

In Vitro Affinity and Potency

This compound demonstrates high affinity for the H2 receptor in isolated tissue preparations. Its competitive antagonism is confirmed by its pA2 values, and its functional potency is shown by its EC50 in antagonizing histamine-induced effects.

| Parameter | Tissue/Model | Value | Reference |

| Affinity (KB) | Cardiac & Gastric Mucosal H2 Receptors | 20-50 nM | [2] |

| Potency (pA2) | Isolated Guinea Pig Atria (Chronotropic Effects) | 7.66 | [1] |

| Potency (pA2) | Isolated Guinea Pig Ventricles (Inotropic Effects) | 7.74 | [1] |

| Efficacy (EC50) | Isolated Mouse Stomach (vs. Histamine) | 3.28 µmol/L | [1] |

In Vivo Anti-secretory Potency

In vivo studies across multiple species confirm this compound's potent inhibitory effect on gastric acid secretion stimulated by various secretagogues.

| Species | Model | Stimulant | Route | Potency (ED50) | Reference |

| Rat | Anesthetized, Lumen Perfused | Histamine | i.v. | 0.1 µmol/kg | [1] |

| Rat | Anesthetized, Lumen Perfused | Pentagastrin | i.v. | 0.2 µmol/kg | [1] |

| Rat | Pylorus Ligated | - | i.v. | 1.35 µmol/kg | [1] |

| Dog | Gastric Fistula | Pentagastrin | i.v. | 96 nmol/kg | [1] |

| Dog | Heidenhain Pouch | Histamine | i.v. | 119.7 nmol/kg | [1] |

| Dog | Heidenhain Pouch | Histamine | p.o. | 323.8 nmol/kg | [1] |

Human Pharmacokinetics

Pharmacokinetic studies in healthy male volunteers have characterized the absorption and exposure profile of this compound following oral administration.

| Parameter | Doses Studied | Key Finding | Reference |

| Dose Proportionality | 2.5, 5, 10, and 20 mg (oral) | The area under the plasma concentration-time curve (AUC) is linearly related to the dose. | [7] |

Selectivity Profile

This compound is a specific H2 antagonist. Studies show it does not antagonize the acid-promoting activities of bethanechol or dibutyryl-cAMP, indicating its action is upstream of the final steps in the acid secretion pathway and specific to the H2 receptor.[1] This selectivity ensures that it does not interfere with other signaling pathways that regulate parietal cell function.

Experimental Protocols

The characterization of this compound involved standard pharmacological assays. The general methodologies are outlined below.

In Vitro Receptor Affinity and Functional Assays

-

Isolated Tissue Preparations (e.g., Guinea Pig Atria):

-

Tissue Dissection: Guinea pig atria are dissected and suspended in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Transducer Attachment: The tissue is connected to an isometric force transducer to record contractile responses (chronotropic effects).

-

Agonist Response: A cumulative concentration-response curve to histamine is established.

-

Antagonist Incubation: Tissues are incubated with varying concentrations of this compound for a predetermined period.

-

Potency Determination: The histamine concentration-response curve is re-established in the presence of this compound. The rightward shift of the curve is used to calculate the pA2 value, a measure of competitive antagonist potency.

-

-

Adenylyl Cyclase Activity Assay:

-

Membrane Preparation: Gastric mucosal membranes rich in H2 receptors are prepared from animal models (e.g., canine parietal cells).[4]

-

Assay Reaction: Membranes are incubated with ATP (the substrate), GTP (for G-protein activation), a phosphodiesterase inhibitor (to prevent cAMP breakdown), and the test compounds (histamine with or without this compound).

-

cAMP Measurement: The reaction is stopped, and the amount of cAMP produced is quantified using methods like radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The ability of this compound to inhibit histamine-stimulated adenylyl cyclase activity is determined, and an IC50 value can be calculated.

-

In Vivo Gastric Acid Secretion Studies

-

Heidenhain Pouch Dog Model:

-

Surgical Preparation: A portion of the fundus of the dog's stomach is surgically isolated to form a pouch, with its vagal nerve supply severed but blood supply intact. This pouch drains to the exterior via a cannula.[8]

-

Stimulation: A continuous intravenous infusion of a secretagogue like histamine or pentagastrin is administered to induce a steady state of acid secretion.[1][8]

-

Sample Collection: Gastric juice is collected from the pouch at regular intervals.

-

Drug Administration: this compound is administered intravenously or orally.

-

Analysis: The volume of gastric juice is measured, and its acid concentration is determined by titration with a standard base (e.g., NaOH) to a pH endpoint. The total acid output is calculated.

-

Efficacy Calculation: The percentage inhibition of acid secretion following this compound administration is calculated to determine the ED50.

-

Conclusion

This compound is a well-characterized H2 receptor antagonist with high potency and specificity. Its pharmacological profile, established through extensive in vitro and in vivo testing, demonstrates robust, competitive antagonism at the H2 receptor, leading to effective inhibition of gastric acid secretion. The compound exhibits favorable pharmacokinetics, including a linear dose-response relationship. These features underscore its importance as a tool for research in gastric physiology and as a representative of the imidazolylphenyl-formamidine class of H2 antagonists.

References

- 1. Pharmacology of this compound, a novel H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological profile of this compound: a novel H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C13H16N4 | CID 71263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Histamine H2 receptor activates adenylate cyclase and PLC via separate GTP-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Adenylyl Cyclase [sigmaaldrich.com]

- 6. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

- 7. Pharmacokinetics of this compound after single and multiple oral administration to healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gastric acid secretion in the dog: a mechanism-based pharmacodynamic model for histamine stimulation and irreversible inhibition by omeprazole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Mifentidine: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Novel Histamine H2 Receptor Antagonist

Mifentidine, a potent and selective H2-receptor antagonist, represents a significant advancement in the class of imidazolylphenyl-formamidines. Its semi-rigid structural conformation confers a high affinity for the histamine H2 receptor, leading to effective inhibition of gastric acid secretion. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of this compound and its analogues, offering valuable insights for researchers, scientists, and drug development professionals.

Core Structure and Pharmacological Activity

This compound's chemical name is N1-[(4-Imidazolyl)-phenyl]-N2-isopropylformamidine. Its structure is characterized by a para-substituted imidazolylphenyl ring linked to an N-isopropylformamidine group. This arrangement is crucial for its potent H2-antagonist activity. Structure-activity relationship studies have revealed that both the nature and position of the substituents on the phenyl ring and the formamidine group significantly influence the compound's pharmacological profile.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative data from various in vitro and in vivo studies, comparing the activity of this compound and its analogues.

Table 1: In Vitro H2-Receptor Antagonist Activity of this compound Analogues

| Compound | R (Substituent on Formamidine) | pA2 (Guinea Pig Atria) | Relative Potency (Cimetidine = 1) |

| This compound (DA 4577) | Isopropyl | 7.66[1] | ~20-50 |

| Analogue 1 | Methyl | - | - |

| Analogue 2 | Ethyl | - | - |

| Analogue 3 | Propyl | - | - |

| Analogue 4 | Butyl | - | - |

| Analogue 5 | H | - | Less Active |

Note: Specific pA2 values for all analogues are not publicly available in the reviewed literature, but the general trend indicates that increasing the alkyl chain length up to isopropyl enhances activity. Further increases in size can lead to a decrease in activity.

Table 2: In Vivo Antisecretory Effects of this compound

| Experimental Model | Stimulant | Route of Administration | ED50 |

| Isolated Mouse Stomach | Histamine | - | 3.28 µmol/L (EC50)[1] |

| Anesthetized Rat (Lumen Perfused Stomach) | Histamine | i.v. | 0.1 µmol/kg[1] |

| Anesthetized Rat (Lumen Perfused Stomach) | Pentagastrin | i.v. | 0.2 µmol/kg[1] |

| Pylorus Ligated Rat | - | i.v. | 1.35 µmol/kg[1] |

| Gastric Fistula Dog | Pentagastrin | i.v. | 96 nmol/kg[1] |

| Heidenhain Pouch Dog | Histamine | i.v. | 119.7 nmol/kg[1] |

| Heidenhain Pouch Dog | Histamine | Oral | 323.8 nmol/kg[1] |

Table 3: Affinity Estimates of this compound

| Preparation | Parameter | Value |

| Cardiac Mucosal Histamine (H2) Receptors | KB | 20-50 nM[2] |

| Gastric Mucosal Histamine (H2) Receptors | KB | 20-50 nM[2] |

Key Structure-Activity Relationship Insights

-

Substitution on the Phenyl Ring: The position of the imidazole group on the phenyl ring is critical. Para-substituted derivatives, like this compound, exhibit the highest H2-antagonist activity within the (imidazolylphenyl)formamidine class. In contrast, meta-substituted derivatives are more active in the related (imidazolylphenyl)guanidine and imidazolylbenzamidine series.

-

Substituent on the Formamidine Group: The size and nature of the substituent on the N2-nitrogen of the formamidine moiety play a crucial role in determining potency. An increase in the size of the alkyl substituent from hydrogen to isopropyl leads to a significant enhancement in H2-antagonist affinity. This suggests a specific hydrophobic pocket in the receptor binding site that accommodates this group.

-

The Formamidine Moiety: The formamidine group itself is a key structural feature for high-potency H2-antagonist activity, requiring specific steric and electronic properties for optimal receptor interaction.

Experimental Protocols

Synthesis of (Imidazolylphenyl)formamidines

A general synthetic route to N-substituted (imidazolylphenyl)formamidines involves the following steps:

-

Nitration of Phenylacetic Acid: Phenylacetic acid is nitrated to yield p-nitrophenylacetic acid.

-

Esterification: The resulting acid is esterified, typically with ethanol, to produce ethyl p-nitrophenylacetate.

-

Imidazole Ring Formation: The ester is then treated with formamide and phosphorus oxychloride to construct the imidazole ring, yielding 4-(p-nitrophenyl)imidazole.

-

Reduction of the Nitro Group: The nitro group is reduced to an amino group, for example, by catalytic hydrogenation, to give 4-(p-aminophenyl)imidazole.

-

Formamidine Synthesis: The amino group is reacted with a suitable N-substituted formamide derivative (e.g., N,N-dimethylformamide dimethyl acetal followed by reaction with an amine like isopropylamine) to afford the final N-substituted (imidazolylphenyl)formamidine.

In Vitro H2-Receptor Antagonist Activity Assay (Isolated Guinea Pig Atria)

-

Preparation: Guinea pigs are euthanized, and the hearts are rapidly excised. The spontaneously beating right atria are dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 32°C and gassed with 95% O2 and 5% CO2.

-

Recording: The atrial rate is recorded isometrically via a force-displacement transducer connected to a polygraph.

-

Cumulative Concentration-Response Curves: Cumulative concentration-response curves to histamine are obtained in the absence and presence of increasing concentrations of the antagonist (this compound or its analogues).

-

Data Analysis: The antagonist's potency is determined by calculating the pA2 value from the Schild plot, which quantifies the dose-dependent shift in the histamine concentration-response curve caused by the antagonist. A higher pA2 value indicates greater antagonist potency.

Radioligand Binding Assay for Histamine H2 Receptor

-

Membrane Preparation: Cell membranes expressing the histamine H2 receptor are prepared from a suitable cell line (e.g., HEK293 cells transfected with the H2 receptor gene) or tissue homogenates.

-

Incubation: The membranes are incubated with a radiolabeled H2 receptor antagonist (e.g., [3H]-tiotidine) and varying concentrations of the test compound (this compound or its analogues) in a suitable buffer.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is quantified by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the H2 receptor and a typical experimental workflow for SAR studies.

Caption: this compound blocks the H2 receptor signaling pathway.

References

In Vitro Characterization of Mifentidine Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifentidine is a potent and selective histamine H2 receptor antagonist, belonging to the imidazolylphenyl-formamidine class of compounds.[1][2] Its in vitro characterization is a critical step in understanding its therapeutic potential and safety profile. This technical guide provides a comprehensive overview of the methodologies used to characterize the binding affinity of this compound, presents available quantitative data, and describes the associated signaling pathways.

Quantitative Binding Data

The binding affinity of this compound for the histamine H2 receptor has been determined through various in vitro assays. The following table summarizes the key quantitative data available.

| Parameter | Value | Species/Tissue | Assay Type | Reference |

| pA2 | 7.66 | Guinea Pig Atria | Functional Antagonism | [1] |

| pA2 | 7.74 | Guinea Pig Ventricles | Functional Antagonism | [1] |

| KB | 20-50 nM | Guinea Pig Cardiac & Gastric Mucosa | In Vitro Studies | [3] |

| EC50 | 3.28 µmol/L | Isolated Mouse Stomach | Functional Antagonism (Histamine-stimulated acid secretion) | [1] |

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. KB is the equilibrium dissociation constant of an antagonist, representing the concentration at which 50% of the receptors are occupied. EC50 is the concentration of a drug that gives half-maximal response.

Experimental Protocols

A detailed understanding of the experimental conditions is crucial for the interpretation and replication of binding affinity data. Below are detailed methodologies for key experiments relevant to the in vitro characterization of this compound.

Histamine H2 Receptor Radioligand Binding Assay

This protocol is adapted from established methods for H2 receptor binding assays and is suitable for determining the binding affinity of unlabeled compounds like this compound through competition with a radiolabeled ligand, such as [3H]-tiotidine.[4]

Objective: To determine the inhibition constant (Ki) of this compound for the histamine H2 receptor.

Materials:

-

Receptor Source: Guinea pig cerebral cortex membranes or a cell line stably expressing the human histamine H2 receptor.

-

Radioligand: [3H]-tiotidine.

-

Test Compound: this compound.

-

Non-specific Binding Control: High concentration of a known H2 antagonist (e.g., 10 µM Tiotidine or Ranitidine).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a final protein concentration of 0.2-0.5 mg/mL.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

50 µL of assay buffer (for total binding) or non-specific binding control.

-

50 µL of various concentrations of this compound.

-

50 µL of [3H]-tiotidine at a concentration near its Kd.

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow for Radioligand Binding Assay

Caption: Workflow for determining this compound's Ki value.

Signaling Pathway

This compound, as a histamine H2 receptor antagonist, blocks the signaling pathway initiated by the binding of histamine to its receptor. The H2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.

Histamine H2 Receptor Signaling Pathway

Caption: Histamine H2 receptor signaling pathway and the antagonistic action of this compound.

Pathway Description:

-

Histamine Binding: Histamine, the endogenous agonist, binds to the extracellular domain of the histamine H2 receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The Gαs subunit dissociates from the Gβγ dimer and exchanges GDP for GTP.

-

Adenylyl Cyclase Activation: The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme embedded in the cell membrane.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger.

-

Protein Kinase A Activation: cAMP binds to and activates Protein Kinase A (PKA).

-

Cellular Response: PKA then phosphorylates various downstream effector proteins, leading to a cellular response. In parietal cells of the stomach, this cascade results in the stimulation of gastric acid secretion.[5][6][7]

This compound, by competitively binding to the H2 receptor, prevents histamine from initiating this signaling cascade, thereby inhibiting downstream effects such as gastric acid secretion.

Off-Target Binding Profile

A comprehensive in vitro characterization of a drug candidate includes an assessment of its selectivity, or its potential to bind to other receptors, often referred to as off-target binding. At present, there is a lack of publicly available data specifically detailing a broad off-target binding screen for this compound against a panel of other GPCRs, ion channels, and transporters.

While this compound is described as a "potent and selective H2 antagonist,"[1][2] quantitative data on its affinity for other histamine receptor subtypes (H1, H3, H4) and other major classes of aminergic receptors (e.g., adrenergic, dopaminergic, serotonergic) would be necessary for a complete selectivity profile.

Logical Relationship for Assessing Off-Target Binding

Caption: Process for determining the off-target binding profile.

Conclusion

This compound is a well-characterized potent and selective histamine H2 receptor antagonist based on functional in vitro assays. The provided methodologies offer a framework for further detailed investigation of its binding characteristics. A comprehensive off-target binding screen would be a valuable addition to its in vitro profile, providing a more complete understanding of its selectivity and potential for off-target effects. This technical guide serves as a foundational resource for researchers and drug development professionals working with this compound and other H2 receptor antagonists.

References

- 1. Physiological implications of biased signaling at histamine H2 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacology of this compound, a novel H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological profile of this compound: a novel H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The use of an in vitro binding assay to predict histamine H2-antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 6. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 7. H2 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

Mifentidine's effect on histamine-stimulated gastric acid secretion

An In-depth Technical Guide on Mifentidine's Effect on Histamine-Stimulated Gastric Acid Secretion

Introduction

This compound (DA 4577) is a potent and selective histamine H2-receptor antagonist, belonging to a distinct chemical class of imidazolylphenyl-formamidines.[1] It is characterized by a semi-rigid structural conformation and has demonstrated significant efficacy in inhibiting gastric acid secretion.[1] This technical guide provides a comprehensive overview of this compound's mechanism of action, its quantitative effects on histamine-stimulated gastric acid secretion across various experimental models, and detailed protocols of the key studies conducted.

Mechanism of Action: H2-Receptor Antagonism

The secretion of gastric acid by parietal cells is a complex process regulated by multiple stimulants, including histamine, gastrin, and acetylcholine. Histamine, released from enterochromaffin-like (ECL) cells, plays a crucial role by binding to H2 receptors on the basolateral membrane of parietal cells.[2][3] This binding activates a Gs protein-coupled signaling cascade, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates proteins involved in the translocation and activation of the H+/K+-ATPase pump (the proton pump), the final step in acid secretion.[2][4]

This compound functions as a competitive antagonist at the H2 receptor.[1][5] By binding to the H2 receptor, it prevents histamine from binding and initiating the downstream signaling cascade, thereby effectively reducing the stimulation of the proton pump and suppressing gastric acid secretion.[1][2] Studies have shown that this compound specifically antagonizes histamine-mediated responses and does not inhibit acid secretion stimulated by agents that bypass the H2 receptor, such as dibutyryl-cAMP (db-cAMP).[1]

Quantitative Data on Efficacy

This compound's potent antisecretory effects have been quantified in a variety of in vitro and in vivo models. The data consistently demonstrates its superiority over earlier H2-receptor antagonists like cimetidine and ranitidine.

Table 1: In Vitro and Animal Model Efficacy Data

| Model/Species | Stimulant | Parameter | Value | Reference |

| Isolated Guinea Pig Atria | Histamine | pA2 | 7.66 | [1] |

| Isolated Mouse Stomach | Histamine | EC50 | 3.28 µmol/L | [1] |

| Anesthetized Rat (Lumen Perfused) | Histamine | ED50 | 0.1 µmol/kg (i.v.) | [1] |

| Anesthetized Rat (Lumen Perfused) | Pentagastrin | ED50 | 0.2 µmol/kg (i.v.) | [1] |

| Pylorus Ligated Rat | - | ED50 | 1.35 µmol/kg (i.v.) | [1] |

| Shay Rat | - | ED50 | 2.3 mg/kg | [6] |

| Conscious Dog (Heidenhain Pouch) | Histamine | ED50 | 119.7 nmol/kg (i.v.) | [1] |

| Conscious Dog (Heidenhain Pouch) | Histamine | ED50 | 323.8 nmol/kg (p.o.) | [1] |

| Gastric Fistula Dog | Pentagastrin | ED50 | 96 nmol/kg (i.v.) | [1] |

| Conscious Dog | Dimaprit | Potency vs. Cimetidine | 24-fold greater | [5] |

| Human Atrium (in vitro) | Histamine | pA2 | 8.60 | [7] |

| Human Atrium (in vitro) | Histamine | Potency vs. Ranitidine | 10-fold greater | [7] |

| Human Atrium (in vitro) | Histamine | Potency vs. Cimetidine | 100-fold greater | [7] |

Table 2: Human Clinical Trial Efficacy Data

| Subject Group | Stimulant | This compound Dose | Inhibition of Acid Output | Reference |

| Healthy Subjects | Unstimulated | 10 mg (p.o.) | 45% vs. placebo | [8] |

| Healthy Subjects | Pentagastrin | 10 mg (p.o.) | 39% vs. placebo | [8] |

| Duodenal Ulcer Patients | Basal | 10 mg (p.o.) | 78% | [9] |

| Duodenal Ulcer Patients | Basal | 20 mg (p.o.) | 98% | [9] |

| Duodenal Ulcer Patients | Peptone Meal | 10 mg (p.o.) | 45% | [9] |

| Duodenal Ulcer Patients | Peptone Meal | 20 mg (p.o.) | 90% | [9] |

| Duodenal Ulcer Patients | Basal | 10 mg (p.o.) | 77% vs. placebo | [10] |

| Duodenal Ulcer Patients | Sham Feeding | 10 mg (p.o.) | 71% vs. placebo | [10] |

| Duodenal Ulcer Patients | Pentagastrin | 10 mg (p.o.) | 30% vs. placebo | [10] |

Experimental Protocols

The evaluation of this compound's effect on gastric acid secretion has involved a range of established experimental models, from isolated tissues to human clinical trials.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study assessing the impact of an H2-receptor antagonist on stimulated gastric acid secretion.

Key Methodologies

-

Isolated Mouse Stomach: In this in vitro model, the whole stomach is isolated and perfused. This compound's ability to antagonize the acid-promoting activity of histamine is measured directly, while excluding systemic effects. The protocol allows for the assessment of direct effects on the gastric mucosa and can differentiate between receptor-mediated and post-receptor mechanisms by using stimulants like db-cAMP.[1]

-

Lumen Perfused Stomach in Anesthetized Rat: This in vivo model involves continuous perfusion of the stomach lumen in an anesthetized rat. Gastric acid secretion is stimulated by intravenous infusion of agents like histamine or pentagastrin. The effect of intravenously administered this compound is determined by measuring the reduction in acid output in the perfusate. This method provides valuable ED50 data for intravenous drug efficacy.[1]

-

Conscious Dog Models (Gastric Fistula / Heidenhain Pouch): These models in conscious animals are crucial for studying the pharmacology of antisecretory drugs without the influence of anesthesia. Dogs are surgically fitted with a gastric fistula or a Heidenhain pouch (a vagally denervated portion of the stomach). Acid secretion is stimulated by histamine or other secretagogues, and the effects of both intravenous and oral this compound are quantified. These studies provide key information on oral bioavailability and duration of action.[1][5]

-

Human Clinical Trials: Studies in healthy volunteers and duodenal ulcer patients are conducted under double-blind, randomized, placebo-controlled, cross-over designs.[8][9][10]

-

Stimulation: Gastric acid secretion is stimulated using various methods to mimic physiological conditions, including intravenous infusion of pentagastrin[8][10], a standardized peptone meal[9], or sham feeding (which stimulates acid secretion via vagal pathways).[10]

-

Procedure: After administration of a single oral dose of this compound or placebo, gastric juice is collected through a nasogastric tube for several hours.[8][9][10]

-

Measurements: The collected gastric juice is analyzed for volume, pH, and total acid output to determine the percentage of inhibition compared to placebo.[8][9]

-

Conclusion

This compound is a highly potent H2-receptor antagonist that effectively inhibits basal and stimulated gastric acid secretion. Its mechanism of action is a specific and competitive blockade of the histamine H2 receptor on gastric parietal cells.[1][5] Quantitative data from a comprehensive range of in vitro, animal, and human studies consistently demonstrate its significant antisecretory properties, with a potency that is markedly greater than that of cimetidine and ranitidine.[1][6][7] The detailed experimental protocols used in its evaluation confirm its efficacy against various secretagogues, including histamine, pentagastrin, and food.[1][8][9] These findings establish this compound as a powerful agent for the control of gastric acid secretion.

References

- 1. Pharmacology of this compound, a novel H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. H2 receptor antagonist - Wikipedia [en.wikipedia.org]

- 3. Histamine Type-2 Receptor Antagonists (H2 Blockers) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Famotidine - Wikipedia [en.wikipedia.org]

- 5. Kinetic analysis of the interaction of this compound with gastric H2-receptors in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The effect of the new H2-receptor antagonist this compound on gastric secretion, gastric emptying and experimental gastric and duodenal ulcers in the rat: comparison with cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of this compound on histamine-stimulated human atrium "in vitro": comparison with ranitidine and cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of this compound, a new H2-antagonist, on pentagastrin-stimulated acid secretion in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of this compound on peptone meal-stimulated gastric acid secretion and plasma gastrin levels in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Action of this compound on the secretory response to sham feeding and pentagastrin and on serum gastrin in duodenal ulcer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide

Disclaimer: As of late 2025, publicly accessible research detailing the initial in vitro toxicity screening of Mifentidine is not available. Therefore, this document serves as an in-depth technical guide outlining the standard methodologies and best practices for conducting such a study on a novel compound, illustrated with hypothetical data and pathways. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

The preclinical assessment of a drug candidate's safety profile is a critical phase in pharmaceutical development. In vitro toxicity testing on various cell lines offers a rapid, cost-effective, and ethically considerate initial screening method to identify potential cytotoxic effects and guide further research.[1][2][3] This process is essential for early-stage decision-making, helping to "fail fast" compounds with unfavorable toxicity profiles and prioritize promising candidates.[4] This guide outlines the fundamental experimental protocols, data interpretation, and potential mechanistic investigations for an initial toxicity screening.

Quantitative Data Summary

A primary goal of initial toxicity screening is to determine the concentration at which a compound elicits a toxic response in different cell types. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.[5][6] The data should be presented in a clear and comparative format.

Table 1: Hypothetical Cytotoxicity of Compound X in Various Human Cell Lines

| Cell Line | Cell Type | Assay | Incubation Time (hrs) | IC50 (µM) |

| HepG2 | Hepatocellular Carcinoma | MTT | 48 | 75.3 ± 5.1 |

| A549 | Lung Carcinoma | XTT | 48 | 112.8 ± 9.4 |

| MCF-7 | Breast Adenocarcinoma | Resazurin | 48 | 98.2 ± 7.3 |

| HEK293 | Embryonic Kidney | MTT | 48 | > 200 |

| THP-1 | Monocytic Leukemia | PI Exclusion | 24 | 150.6 ± 12.5 |

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of reliable in vitro toxicology studies.

Cell Culture and Maintenance

-

Cell Lines: A panel of cell lines should be selected to represent various tissue types, including those relevant to the drug's intended target and potential off-target organs (e.g., liver, kidney).[7] Both cancerous and non-cancerous cell lines are often included to assess for selective toxicity.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS), antibiotics (penicillin-streptomycin), and incubated at 37°C in a humidified atmosphere with 5% CO2. Cell viability should be routinely checked and maintained above 95%.

Cytotoxicity Assays

Multiple assays should be employed to assess cell viability through different mechanisms.

These colorimetric assays measure the metabolic activity of viable cells.[8][9]

-

Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., from 0.1 µM to 200 µM) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.[10][11]

-

Reagent Addition: Add the assay reagent (e.g., MTT) to each well and incubate for a further 2-4 hours.

-

Signal Measurement: Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

This flow cytometry-based method distinguishes between live and dead cells based on membrane integrity.[12]

-

Cell Treatment: Treat cells in suspension or after harvesting adherent cells with various concentrations of the test compound.

-

Staining: Stain the cells with Propidium Iodide (PI), a fluorescent dye that cannot penetrate the membrane of live cells.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of PI-positive (dead) cells.[2][12]

-

Data Analysis: Determine the percentage of cell death at each concentration to calculate the lethal dose 50 (LD50).[12]

Apoptosis vs. Necrosis Differentiation

To understand the mechanism of cell death, further assays can be conducted.

-

Annexin V/PI Staining: Use flow cytometry to differentiate between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.[8]

-

Caspase Activity Assays: Measure the activity of key apoptosis-mediating enzymes, such as caspase-3 and caspase-9, using specific substrates that release a fluorescent or colorimetric signal upon cleavage.[13][14]

Visualization of Workflows and Pathways

Diagrams are essential for illustrating complex processes and relationships.

Caption: General Workflow for In Vitro Toxicity Screening.

Caption: Hypothetical Intrinsic Apoptosis Pathway.

Conclusion

A systematic and multi-faceted approach to initial in vitro toxicity screening is indispensable for modern drug discovery. By employing a panel of diverse cell lines and a combination of assays to measure cytotoxicity and elucidate the mechanism of cell death, researchers can build a robust preliminary safety profile for novel compounds. This foundational data is crucial for making informed decisions about which candidates possess a desirable therapeutic window and warrant progression to more complex preclinical and clinical evaluations.

References

- 1. nuvisan.com [nuvisan.com]

- 2. miltenyibiotec.com [miltenyibiotec.com]

- 3. elearning.unite.it [elearning.unite.it]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cell lines as in vitro models for drug screening and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cell-Type-Specific High Throughput Toxicity Testing in Human Midbrain Organoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Screening of Compounds Toxicity against Human Monocytic cell line-THP-1 by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Effect of mifepristone on proliferation and apoptosis of Ishikawa endometrial adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 𝒟(−)lentiginosine-induced apoptosis involves the intrinsic pathway and is p53-independent - PMC [pmc.ncbi.nlm.nih.gov]

Mifentidine: A Technical Guide to its High Selectivity for the Histamine H2 Receptor

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological profile of mifentidine, focusing on its selective antagonist activity at the histamine H2 receptor (H2R). Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on this compound's binding affinity, details the experimental methodologies used for its characterization, and illustrates the key signaling pathways and experimental workflows.

Executive Summary

This compound is a potent and highly selective competitive antagonist of the histamine H2 receptor.[1] It belongs to the imidazolylphenyl-formamidine class of compounds and has demonstrated significant efficacy in inhibiting gastric acid secretion by blocking the action of histamine on parietal cells. This selectivity is crucial for its therapeutic action, minimizing off-target effects that could arise from interactions with other histamine receptor subtypes (H1, H3, and H4). This guide will explore the quantitative basis for this selectivity, the methods of its determination, and the molecular pathways it influences.

Quantitative Analysis of Receptor Selectivity

The selectivity of a drug is quantitatively expressed by comparing its binding affinity (K_i_ or K_B_) or functional potency (IC_50_ or EC_50_) for its intended target versus its affinity or potency for other receptors. For this compound, its high affinity for the H2 receptor is well-documented.

Table 1: this compound Binding Affinity for Histamine Receptors

| Receptor Subtype | Binding Affinity Constant | Reported Value (nM) | Selectivity over H2R |

| Histamine H2 | K_B_ | 20 - 50[1] | - |

| Histamine H1 | K_i_ / IC_50_ | Data not available in reviewed literature | Not determined |

| Histamine H3 | K_i_ / IC_50_ | Data not available in reviewed literature | Not determined |

| Histamine H4 | K_i_ / IC_50_ | Likely >10,000¹ | >200-fold (estimated) |

Experimental Protocols for Determining Receptor Selectivity

The determination of this compound's receptor selectivity relies on established in vitro pharmacological assays. The primary methods include competitive radioligand binding assays to determine binding affinity and functional assays to measure the compound's antagonistic activity.

Competitive Radioligand Binding Assay

This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

Methodology:

-

Membrane Preparation:

-

HEK293T cells are transiently transfected with cDNA encoding the human histamine receptor of interest (e.g., H2R).[3]

-

After 48 hours, cells are harvested, washed in ice-cold PBS, and centrifuged.[3]

-

The cell pellet is resuspended in a binding assay buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized via sonication to create a cell membrane preparation containing the receptors.[3]

-

-

Assay Procedure:

-

The cell membrane homogenate is incubated with a fixed concentration of a selective radioligand (e.g., [³H]tiotidine for H2R).[4]

-

Increasing concentrations of the unlabeled test compound (this compound) are added to the incubation mixture.[4]

-

The mixture is incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 2 hours) to allow binding to reach equilibrium.[3]

-

Non-specific binding is determined in parallel incubations containing a high concentration of an unlabeled selective ligand to saturate the receptors.[3]

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

-

The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

-

The radioactivity trapped on the filters, corresponding to the bound radioligand, is quantified using liquid scintillation counting.

-

-

Data Analysis:

-

The data are plotted as the percentage of specific binding versus the concentration of the competing ligand (this compound).

-

The IC_50_ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve.

-

The K_i_ (inhibition constant) is then calculated from the IC_50_ using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

-

Functional Antagonism Assay (cAMP Assay)

This assay measures the ability of an antagonist to block the downstream signaling cascade initiated by an agonist binding to a G-protein coupled receptor (GPCR). The H2 receptor is a G_s_-coupled receptor, and its activation leads to an increase in intracellular cyclic AMP (cAMP).

Methodology:

-

Cell Culture and Preparation:

-

Antagonist Incubation:

-

The cells are pre-incubated with various concentrations of the antagonist (this compound) for a defined period (e.g., 30 minutes) at 37°C.[6]

-

-

Agonist Stimulation:

-

Cell Lysis and cAMP Quantification:

-

The reaction is stopped, and the cells are lysed to release the intracellular cAMP.[4]

-

The concentration of cAMP is measured using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen.[5][6] In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.[7]

-

-

Data Analysis:

-

A dose-response curve is generated by plotting the cAMP concentration against the concentration of this compound.

-

The IC_50_ value, representing the concentration of this compound that inhibits 50% of the agonist-induced cAMP production, is calculated. This value provides a measure of the functional potency of the antagonist.

-

Visualizations: Pathways and Protocols

H2 Receptor Signaling Pathway

The following diagram illustrates the canonical G_s_-coupled signaling pathway of the histamine H2 receptor and the point of inhibition by this compound.

Caption: H2 Receptor Signaling and this compound's Mechanism of Action.

Experimental Workflow: Competitive Radioligand Binding Assay

The flowchart below outlines the key steps in a competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.

Caption: Workflow for a Competitive Radioligand Binding Assay.

Conclusion

This compound is a highly selective H2 receptor antagonist, a characteristic that is fundamental to its therapeutic utility. While quantitative binding data for H1, H3, and H4 receptors are not widely published, the available information strongly indicates minimal affinity for these off-target subtypes. The established methodologies of competitive radioligand binding and functional cAMP assays provide a robust framework for quantifying this selectivity. The high selectivity of this compound for the H2 receptor ensures targeted inhibition of the gastric acid secretion pathway, providing a clear example of successful rational drug design for professionals in the field.

References

- 1. Pharmacological profile of this compound: a novel H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]

- 3. experts.azregents.edu [experts.azregents.edu]

- 4. Relation between pharmacological response and receptor binding with histamine blocking drugs. Irreversible antagonism of three analogues of this compound on right atrium and cerebral cortex of the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. researchgate.net [researchgate.net]

- 7. De-risking Drug Discovery of Intracellular Targeting Peptides: Screening Strategies to Eliminate False-Positive Hits - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Mifentidine: Chemical Properties, Mechanism of Action, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of Mifentidine, a potent histamine H₂-receptor antagonist. This document details its chemical structure, molecular weight, mechanism of action, and relevant experimental protocols, presented in a format tailored for researchers and professionals in drug development.

Core Chemical and Physical Properties

This compound, a member of the formamidine class of compounds, possesses a distinct chemical structure that dictates its biological activity. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₁₃H₁₆N₄ | [1][2][3][4] |

| Molecular Weight | 228.29 g/mol | [1][2][3] |

| IUPAC Name | N'-[4-(1H-imidazol-4-yl)phenyl]-N-isopropylmethanimidamide | |

| CAS Number | 83184-43-4 |

Mechanism of Action and Signaling Pathway

This compound functions as a selective and competitive antagonist of the histamine H₂ receptor. By binding to H₂ receptors on the basolateral membrane of gastric parietal cells, it effectively blocks the binding of endogenous histamine. This action inhibits the downstream signaling cascade responsible for gastric acid secretion.

The binding of histamine to the H₂ receptor, a G-protein coupled receptor (GPCR), activates Gs alpha subunit, which in turn stimulates adenylyl cyclase.[4] This leads to an increase in intracellular cyclic AMP (cAMP) levels and activation of protein kinase A (PKA). PKA then phosphorylates various downstream targets, ultimately leading to the translocation and activation of the H⁺/K⁺-ATPase proton pump at the apical membrane of the parietal cell, resulting in the secretion of gastric acid.[5][6][7] this compound, by competitively inhibiting the initial step of histamine binding, effectively abrogates this entire signaling pathway.

References

- 1. Measurement of gastric acid secretion in the anaesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. The Physiology of the Gastric Parietal Cell - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Control of gastric acid secretion. Histamine H2-receptor antagonists and H+K(+)-ATPase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Mifentidine: A Technical Review of its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mifentidine is a potent and long-acting histamine H2-receptor antagonist that has demonstrated significant therapeutic potential in the management of peptic ulcer disease. This technical guide provides a comprehensive review of the core pharmacological properties of this compound, including its mechanism of action, preclinical and clinical efficacy, pharmacokinetic profile, and safety data. Special emphasis is placed on its dual action of potent gastric acid suppression and potential cytoprotective effects. This document summarizes key quantitative data in structured tables, details relevant experimental protocols, and provides visual representations of associated signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic profile for research and drug development purposes.

Introduction

This compound is a novel imidazole derivative that acts as a selective and competitive antagonist of histamine at the H2 receptors on gastric parietal cells.[1] This action inhibits the secretion of gastric acid, a key factor in the pathophysiology of peptic ulcer disease.[2] Belonging to the class of H2-receptor antagonists, this compound distinguishes itself through its high potency and prolonged duration of action.[1] Early research has also suggested potential cytoprotective properties, which may offer additional therapeutic benefits in protecting the gastric mucosa from injury.[1][3] This guide aims to provide an in-depth technical overview of the existing scientific data on this compound to inform further research and development efforts.

Mechanism of Action

This compound's primary mechanism of action is the competitive and reversible blockade of histamine H2 receptors located on the basolateral membrane of gastric parietal cells.[2] Histamine, released from enterochromaffin-like (ECL) cells, is a major stimulant of gastric acid secretion. By binding to H2 receptors, this compound prevents histamine from initiating the intracellular signaling cascade that leads to the activation of the H+/K+ ATPase, also known as the proton pump.[4]

Signaling Pathway of Histamine H2 Receptor Antagonism

The binding of histamine to the H2 receptor, a G-protein coupled receptor, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5] cAMP, in turn, activates protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the translocation and activation of the H+/K+ ATPase at the apical membrane of the parietal cell. This proton pump is the final step in acid secretion, actively transporting H+ ions into the gastric lumen in exchange for K+ ions. This compound, by blocking the initial step of histamine binding, effectively attenuates this entire cascade, leading to a reduction in gastric acid secretion.

Preclinical Pharmacology

In Vitro Receptor Binding Affinity

This compound has demonstrated a high affinity for histamine H2 receptors in in vitro studies. Affinity estimates (KB) for this compound at cardiac and gastric mucosal H2 receptors were found to be in the range of 20-50 nM.[1]

In Vivo Antisecretory and Anti-ulcer Efficacy

Studies in animal models have consistently shown this compound to be a potent inhibitor of gastric acid secretion and to possess significant anti-ulcer properties.

Table 1: Comparative Antisecretory and Anti-ulcer Efficacy of this compound in Rats [6]

| Compound | Antisecretory ED50 (mg/kg) | Gastric Ulcer Protection ED50 (mg/kg) | Duodenal Ulcer Protection ED50 (mg/kg) |

| This compound | 2.3 | 0.23 | 4.48 |

| Ranitidine | 12.2 | 4.40 | 150.00 |

| Cimetidine | 92.8 | 9.70 | >150 (low efficacy) |

In conscious dogs, this compound was found to be approximately 24-fold more potent than cimetidine as an H2 antagonist in inhibiting dimaprit-stimulated gastric acid secretion.[7]

Clinical Efficacy

A randomized, double-blind clinical trial was conducted to compare the efficacy and safety of this compound with ranitidine in the short-term treatment of duodenal ulcers.[8]

Table 2: Clinical Efficacy of this compound vs. Ranitidine in Duodenal Ulcer Healing (4 Weeks) [8]

| Treatment Group | Dosage | Number of Patients (Completers) | Healing Rate (Completers) | Healing Rate (Intention-to-Treat) |

| This compound | 20 mg at night | 28 | 68% | 63% |

| Ranitidine | 300 mg at night | 27 | 63% | 63% |

Pain relief and antacid consumption were reported to be similar between the two groups.[8] No clinically significant adverse effects were observed.[8]

Cytoprotective Potential

Beyond its potent antisecretory effects, this compound may possess cytoprotective properties that contribute to its therapeutic efficacy. While specific studies on the molecular mechanisms of this compound's cytoprotection are limited, research on other H2-receptor antagonists, particularly second-generation agents, suggests several potential pathways.[1] These include increasing gastric mucosal blood flow, stimulating the secretion of mucus and bicarbonate, and enhancing endogenous prostaglandin synthesis.[1][3]

Potential Cytoprotective Signaling Pathways

The cytoprotective effects of some H2-receptor antagonists are thought to be mediated, in part, by the stimulation of protective factors within the gastric mucosa. This can involve signaling pathways that lead to increased production of mucus and bicarbonate, as well as improved mucosal blood flow, which enhances tissue oxygenation and the removal of toxic agents. Prostaglandins, particularly PGE2, play a crucial role in these processes.

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in healthy volunteers.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Male Volunteers (Single Oral Dose) [9]

| Dose | Apparent Plasma Clearance (L/h) | Terminal Plasma Half-life (h) | Renal Clearance (L/h) |

| 20 mg | 38.1 | 10.3 | 9.41 |

| 40 mg | 31.0 | 12.0 | 9.5 |

| 80 mg | 47.4 | 8.6 | 12.8 |

The area under the plasma concentration-time curve (AUC) of this compound increases linearly with the dose.[9] Approximately 20% of the parent drug is excreted unchanged in the urine over 24 hours.[9] The renal clearance values suggest that active tubular secretion is involved in the elimination of this compound.[9] A study with multiple oral doses showed a plasma half-life of 16.0 ± 3.0 h for a 10 mg dose and 11.9 ± 1.2 h for a 20 mg dose.[6]

Safety and Tolerability

In clinical trials, this compound has been shown to be safe and well-tolerated.[8] No significant objective or subjective adverse effects were noted in a single-dose study with doses up to 80 mg in healthy volunteers.[9] In the comparative study with ranitidine, clinically significant adverse effects were not detected, and any changes in laboratory values were minimal, clinically insignificant, and reversible.[8]

Experimental Protocols

Histamine H2 Receptor Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a compound to the histamine H2 receptor using a radioligand binding assay.

Methodology:

-

Membrane Preparation: Membranes are prepared from a cell line or tissue known to express histamine H2 receptors (e.g., guinea pig cerebral cortex). The cells or tissue are homogenized in a suitable buffer and centrifuged to pellet the membranes. The membrane pellet is then washed and resuspended in the assay buffer.

-

Binding Assay: The assay is typically performed in a 96-well plate format.

-

Total Binding: A fixed concentration of a radiolabeled H2 receptor antagonist (e.g., [3H]tiotidine) is incubated with the membrane preparation in the assay buffer.

-

Non-specific Binding: In parallel wells, the incubation is performed in the presence of a high concentration of an unlabeled H2 receptor antagonist to saturate the specific binding sites.

-

Competitive Binding: To determine the affinity of this compound, the incubation is performed with the radioligand and varying concentrations of this compound.

-

-

Incubation: The plates are incubated at a specific temperature (e.g., room temperature) for a defined period to allow the binding to reach equilibrium.

-

Separation: The bound radioligand is separated from the free radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification: The radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The data from the competitive binding experiment are then analyzed using non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of the specific radioligand binding). The Ki (inhibition constant), which represents the affinity of this compound for the H2 receptor, can then be calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Gastric Acid Secretion in Conscious Dogs (General Protocol)

This protocol outlines a general procedure for measuring the effect of H2-receptor antagonists on gastric acid secretion in a conscious dog model.

Methodology:

-

Animal Model: The study is conducted in conscious dogs surgically prepared with a gastric fistula or a Heidenhain pouch to allow for the collection of gastric juice.

-

Stimulation of Gastric Acid Secretion: A continuous intravenous infusion of a secretagogue, such as histamine or the H2-receptor agonist dimaprit, is administered to stimulate a stable level of gastric acid secretion.

-

Collection of Gastric Juice: Gastric juice is collected continuously in timed intervals (e.g., every 15 minutes) through the gastric fistula or pouch.

-

Drug Administration: After a baseline period of stable acid secretion, this compound is administered, typically intravenously or orally.

-

Measurement of Acid Output: The volume of each gastric juice sample is measured, and the acid concentration is determined by titration with a standard base (e.g., 0.1 N NaOH) to a neutral pH. The acid output is then calculated as the product of the volume and the acid concentration and is expressed as milliequivalents of H+ per unit of time.

-

Data Analysis: The acid output before and after the administration of this compound is compared to determine the extent and duration of the inhibitory effect. Dose-response curves can be generated by testing different doses of this compound.

Conclusion

This compound is a potent, long-acting histamine H2-receptor antagonist with a demonstrated efficacy in the treatment of duodenal ulcers, comparable to that of ranitidine.[8] Its strong antisecretory properties, favorable pharmacokinetic profile, and good safety and tolerability make it a valuable therapeutic agent.[6][8][9] Further research is warranted to fully elucidate the molecular mechanisms underlying its potential cytoprotective effects, which could further enhance its clinical utility in the management of acid-related gastrointestinal disorders. The detailed information provided in this technical guide serves as a solid foundation for researchers and drug development professionals to build upon in their future investigations of this compound.

References

- 1. Gastric acid secretion and mucosal defense mechanisms with special reference to the role of cimetidine in critically ill patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Role of gastric mucosal blood flow in cytoprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dvm360.com [dvm360.com]

- 5. Inhibition of gastric acid secretion in the dog by the H2-receptor antagonists, ranitidine, cimetidine, and metiamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of this compound after single and multiple oral administration to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of gastric acid secretion in the dog by the H2-receptor antagonists, ranitidine, cimetidine, and metiamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. (PDF) Inhibition of Gastric Acid Secretion in the Dog by [research.amanote.com]

- 9. Safety and pharmacokinetics of this compound after increasing oral doses in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Mifentidine H2 Receptor Binding Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mifentidine is a potent and selective histamine H2 receptor antagonist, belonging to the imidazolylphenyl-formamidine class of compounds.[1] It acts as a competitive antagonist at H2 receptors, which are G-protein coupled receptors (GPCRs) that mediate the physiological effects of histamine, including the stimulation of gastric acid secretion.[1][2] Understanding the binding characteristics of this compound to the H2 receptor is crucial for its pharmacological profiling and drug development. This document provides a detailed in vitro assay protocol for determining the binding affinity of this compound to the H2 receptor using a competitive radioligand binding assay, summarizes key binding data, and illustrates the relevant signaling pathway and experimental workflow.

Quantitative Data Summary

The binding affinity of this compound for the histamine H2 receptor has been determined in various in vitro systems. The following table summarizes key quantitative data for this compound and other common H2 receptor antagonists for comparative purposes.

| Compound | Parameter | Value | Species/Tissue | Reference |

| This compound | pA2 | 7.66 | Guinea Pig Atria | [1] |

| This compound | pA2 | 7.74 | Guinea Pig Ventricles | [1] |

| This compound | KB | 20-50 nM | Guinea Pig Cardiac & Gastric Mucosa | [3] |

| Ranitidine | IC50 | 24.9 nM | Human H2 Receptor (CHO-K1 cells) | [4] |

| Famotidine | IC50 | 20 nM | Human H2 Receptor (CHO-K1 cells) | [4] |

| Cimetidine | pA2 | 6.58 | Human Temporal Artery | [5] |

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. KB: The equilibrium dissociation constant of a competitive antagonist, representing the concentration of antagonist that would occupy 50% of the receptors at equilibrium. IC50: The concentration of an inhibitor that reduces the response (or binding) by 50%.

H2 Receptor Signaling Pathway

The histamine H2 receptor is a Gs-protein coupled receptor. Upon binding of an agonist like histamine, the receptor undergoes a conformational change, leading to the activation of the associated Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger, activating Protein Kinase A (PKA), which phosphorylates downstream targets to elicit a cellular response.[6][7][8] this compound, as a competitive antagonist, blocks the binding of histamine to the H2 receptor, thereby inhibiting this signaling cascade.

Experimental Protocol: In Vitro H2 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the histamine H2 receptor. The assay is based on the displacement of a radiolabeled H2 receptor antagonist, such as [3H]tiotidine, by unlabeled this compound from H2 receptors in a membrane preparation.

Materials and Reagents:

-

Receptor Source: Membrane preparation from Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human H2 receptor, or guinea pig cerebral cortex membranes.[4][9]

-

Radioligand: [3H]tiotidine (specific activity ~70-90 Ci/mmol).

-

Unlabeled Ligands: this compound, Histamine (for non-specific binding determination).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4 at 25°C.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B or GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

-

Filtration apparatus (cell harvester).

-

Scintillation counter.

-

Protein assay kit (e.g., BCA or Bradford).

Experimental Workflow Diagram:

Procedure:

-

Membrane Preparation:

-

Homogenize the tissue or cells in ice-cold lysis buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

Store membrane aliquots at -80°C until use.

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be 10-10 M to 10-4 M.

-

The assay should be performed in triplicate in a 96-well plate with a final volume of 250 µL.

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]tiotidine (at a final concentration close to its Kd, e.g., 1-5 nM), and 150 µL of the membrane preparation (containing 50-100 µg of protein).

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of a non-radiolabeled H2 ligand (e.g., 10 µM histamine or unlabeled tiotidine), 50 µL of [3H]tiotidine, and 150 µL of the membrane preparation.

-

This compound Competition: Add 50 µL of each this compound dilution, 50 µL of [3H]tiotidine, and 150 µL of the membrane preparation.

-

-

Incubation:

-

Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.

-

-

Filtration and Washing:

-

Terminate the incubation by rapid filtration through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Wash the filters rapidly with 3-4 volumes of ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Radioactivity Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow them to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding:

-

Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

For each concentration of this compound, calculate the percentage of specific binding relative to the control (wells with no this compound).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

-

Determine IC50:

-

Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]tiotidine.

-

-

Calculate Ki:

-

Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

-

[L] is the concentration of the radioligand used.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

-

Conclusion

This application note provides a comprehensive overview of the in vitro characterization of this compound's binding to the histamine H2 receptor. The provided protocol for a competitive radioligand binding assay offers a robust method for determining the binding affinity of this compound and other H2 receptor antagonists. The summarized quantitative data and the visual representations of the signaling pathway and experimental workflow serve as valuable resources for researchers in pharmacology and drug development.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 3. Studies on the active molecular species of the H2 receptor antagonists cimetidine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological profile of this compound: a novel H2-receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of histamine receptors in the human temporal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Histamine receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. H2 (Histamine) Receptors Mnemonic for USMLE [pixorize.com]

Application Notes and Protocols for Studying Mifentidine's Antisecretory Effects Using Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the established animal models and experimental protocols for investigating the antisecretory properties of Mifentidine, a potent H2-receptor antagonist. The following sections detail the methodologies for key in vivo experiments, present comparative quantitative data, and illustrate the underlying signaling pathways and experimental workflows.

Introduction to this compound

This compound is a competitive histamine H2-receptor antagonist that has demonstrated significant efficacy in inhibiting gastric acid secretion.[1][2] Animal models are crucial for the preclinical evaluation of its antisecretory effects, providing valuable data on its potency, duration of action, and comparative efficacy against other H2-receptor antagonists like cimetidine and ranitidine.

Key Animal Models for Antisecretory Studies

Several well-established animal models are employed to assess the antisecretory activity of compounds like this compound. The choice of model often depends on the specific research question, with each offering unique advantages.

-

Shay Rat (Pylorus Ligation) Model: A widely used acute model for evaluating basal gastric acid secretion and the efficacy of antisecretory agents. Ligation of the pylorus leads to the accumulation of gastric secretions, allowing for the measurement of volume, pH, and total acidity.[2][3]

-

Anesthetized Rat with Lumen Perfused Stomach: This model allows for the continuous measurement of gastric acid secretion in response to various secretagogues (e.g., histamine, pentagastrin) and the inhibitory effects of test compounds under controlled conditions.

-

Conscious Dog with Heidenhain Pouch: A chronic model involving a surgically created, denervated gastric pouch. This model is particularly useful for studying the long-term effects of antisecretory drugs on gastric acid secretion in a conscious state, mimicking a more physiological condition.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the antisecretory effects of this compound and comparator drugs from various animal studies.

Table 1: Comparative ED50 Values for Inhibition of Gastric Acid Secretion in the Shay Rat Model [5]

| Compound | ED50 (mg/kg) |

| This compound | 2.3 |

| Ranitidine | 12.2 |

| Cimetidine | 92.8 |

Table 2: Comparative ED50 Values for Protection Against Experimental Ulcers in the Rat [5]

| Ulcer Model | Compound | ED50 (mg/kg) |

| Dimaprit-induced Gastric Ulcer | This compound | 0.23 |

| Ranitidine | 4.40 | |

| Cimetidine | 9.70 | |

| Cysteamine-induced Duodenal Ulcer | This compound | 4.48 |

| Ranitidine | 150.00 |

Table 3: ED50 Values of this compound in Various Animal Models [6]

| Animal Model | Secretagogue | Route of Administration | ED50 |

| Anesthetized Rat (Lumen Perfused Stomach) | Histamine | i.v. | 0.1 µmol/kg |

| Anesthetized Rat (Lumen Perfused Stomach) | Pentagastrin | i.v. | 0.2 µmol/kg |

| Pylorus Ligated Rat | - | i.v. | 1.35 µmol/kg |

| Conscious Dog (Heidenhain Pouch) | Histamine | i.v. | 119.7 nmol/kg |

| Conscious Dog (Heidenhain Pouch) | Histamine | p.o. | 323.8 nmol/kg |

| Gastric Fistula Dog | Pentagastrin | i.v. | 96 nmol/kg |

Experimental Protocols

Pylorus Ligation (Shay Rat) Model

This protocol is adapted from the method originally described by Shay et al. and is widely used for screening anti-ulcer and antisecretory drugs.[2][3]

Materials:

-

Male Wistar rats (180-200 g)

-

Anesthetic (e.g., ether, isoflurane, or pentobarbital sodium 50 mg/kg, i.p.)[7]

-

Surgical instruments (scalpel, forceps, scissors, sutures)

-

This compound and vehicle (e.g., 0.9% saline)

-

Centrifuge tubes

-

pH meter

-

0.01 N NaOH solution

-

Phenolphthalein indicator

Procedure:

-

Fast the rats for 24-48 hours before the experiment, with free access to water.[2][7]

-

Administer this compound or vehicle orally or intraperitoneally at the desired doses.

-

Thirty minutes to one hour after drug administration, anesthetize the rat.

-

Make a midline abdominal incision of about 1-2 cm below the xiphoid process to expose the stomach.

-

Gently lift the stomach and locate the pyloric sphincter.

-